4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid
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Overview
Description
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is an organic compound with the molecular formula C13H15NO2 This compound is characterized by a benzoic acid core substituted with a methyl group and an amino group containing a 2-methylbut-3-yn-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2-methylbut-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) is employed to facilitate the formation of the amide bond.
Procedure: The 4-methylbenzoic acid is first activated using the coupling agent, followed by the addition of 2-methylbut-3-yn-2-amine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to handle the starting materials and reagents.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Lacks the amino group and the 2-methylbut-3-yn-2-yl moiety.
2-Methylbut-3-yn-2-amine: Lacks the benzoic acid core.
4-Methyl-2-aminobenzoic acid: Lacks the 2-methylbut-3-yn-2-yl moiety.
Uniqueness
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is unique due to the presence of both the benzoic acid core and the 2-methylbut-3-yn-2-yl amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-methyl-2-(2-methylbut-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-8-9(2)6-7-10(11)12(15)16/h1,6-8,14H,2-4H3,(H,15,16) |
InChI Key |
RYCLGSCSGIZUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NC(C)(C)C#C |
Origin of Product |
United States |
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